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Compound of Interest

Compound Name: QL-1200186

Cat. No.: B15612015

Technical Support Center: QL-1200186

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive guidance on utilizing QL-1200186, a high-selectivity
allosteric inhibitor of Tyrosine Kinase 2 (TYK2). Here you will find troubleshooting guides,
frequently asked questions (FAQSs), detailed experimental protocols, and key data to facilitate
the design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of QL-12001867

Al: QL-1200186 is a potent and highly selective allosteric inhibitor of TYK2. It specifically
targets the pseudokinase regulatory domain (JH2) of TYK2.[1][2][3] By binding to the JH2
domain, QL-1200186 stabilizes an inactive conformation of the TYK2 protein, which in turn
inhibits the catalytic activity of the kinase domain (JH1).[2][4] This allosteric inhibition
mechanism prevents the downstream signaling cascades mediated by TYK2.

Q2: How selective is QL-1200186?

A2: QL-1200186 exhibits exceptional selectivity for the TYK2 JH2 domain over other Janus
kinase (JAK) family members. It has a 164-fold greater affinity for TYK2 JH2 compared to JAK1
JH2 and shows no significant inhibitory activity against the catalytic JH1 domains of JAK1,
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JAK2, or JAK3.[1][2] Furthermore, broad kinome screening has demonstrated that QL-1200186
has minimal off-target effects on a wide range of other human kinases.[1]

Q3: Which signaling pathways are inhibited by QL-1200186?

A3: QL-1200186 effectively blocks signaling pathways that are dependent on TYK2. This
includes pathways activated by type | interferons (IFN-a/3), interleukin-12 (IL-12), and
interleukin-23 (IL-23).[1][2] Inhibition of these pathways leads to a reduction in the
phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, such as
STAT1, STAT3, and STAT5, and subsequent downstream effects like the inhibition of pro-
inflammatory cytokine production (e.g., IFN-y).[1][2][4]

Q4: What are the key advantages of using an allosteric inhibitor like QL-1200186?

A4: Allosteric inhibitors that target the less conserved pseudokinase domains, like QL-
1200186, can offer superior selectivity compared to traditional ATP-competitive inhibitors that
target the highly homologous kinase (JH1) domains of the JAK family. This high selectivity can
minimize off-target effects and associated toxicities, providing a more precise tool for studying
TYK2-specific functions and potentially leading to a better safety profile in therapeutic
applications.

Q5: In what experimental models has QL-1200186 been shown to be effective?

A5: QL-1200186 has demonstrated efficacy in various in vitro and in vivo models. In vitro, it has
been shown to inhibit STAT phosphorylation and cytokine production in human peripheral blood
mononuclear cells (PBMCs), T cells, and natural killer (NK) cells.[1][4] In vivo, oral
administration of QL-1200186 has been effective in mouse models of inflammation, such as the
IL-12/IL-18-induced IFN-y production model and the imiquimod-induced psoriasis model.[1][2]

Data Presentation

Table 1: In Vitro Potency and Selectivity of QL-1200186
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Selectivity vs.

Target Assay Type IC50 (nM
< b (nM) TYK2 JH2
TYK2 JH2 Biochemical Binding 0.06 -
JAK1 JH2 Biochemical Binding 9.85 164-fold
JAK1/2/3 JH1 Kinase Activity >10,000 >166,667-fold
IFNa-induced pSTAT1
Cellular 1.61 -
(CD3+ T cells)
IFNa-induced pSTAT5
Cellular 7.26 -
(human PBMCs)
IL-23-induced pSTAT3
Cellular 1.026 -
(Th17 cells)
IL-12-induced IFN-y
Cellular 32.48 -
(NK-92 cells)
Table 2: In Vivo Efficacy of QL-1200186
Model Dosing Effect
) ) Dose-dependent inhibition of
IL-12/IL-18-induced IFN-y 0.1, 1, 10 mg/kg (oral, daily for
) ) serum IFN-y (77.1%, 86.9%,
production (mice) 3 days) )
97.8% respectively)
o ) o ) ) Significant reduction in PASI
Imiquimod-induced psoriasis 5, 30 mg/kg (oral, twice daily o
) scores and skin thickness
(mice) for 7 days) )
(49.7% reduction at 30 mg/kg)
Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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